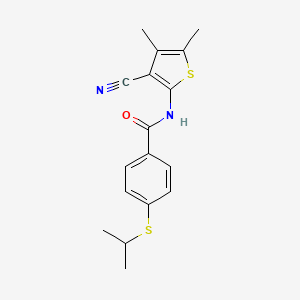

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide is a synthetic small molecule featuring a benzamide core substituted with an isopropylthio group at the para position and a 3-cyano-4,5-dimethylthiophen-2-yl moiety at the amide nitrogen. The cyano and methyl groups on the thiophene ring may enhance electron-withdrawing effects, while the isopropylthio substituent could influence lipophilicity and membrane permeability .

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-propan-2-ylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS2/c1-10(2)21-14-7-5-13(6-8-14)16(20)19-17-15(9-18)11(3)12(4)22-17/h5-8,10H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVODZXXCLILTTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)SC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be constructed through cyclization reactions.

Introduction of cyano and methyl groups: Functionalization of the thiophene ring to introduce cyano and methyl groups can be achieved through electrophilic substitution reactions.

Formation of the benzamide moiety: The benzamide moiety can be synthesized by reacting an appropriate benzoyl chloride with an amine.

Introduction of the isopropylthio group:

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The isopropylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide may have applications in several fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a bioactive compound in drug discovery.

Medicine: Investigation of its pharmacological properties for therapeutic applications.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Features and Electronic Effects

The compound shares functional group similarities with two classes of molecules described in the evidence:

- Triazole-thiones (e.g., compounds [7–9] from ): These contain a 1,2,4-triazole core with sulfonylphenyl and difluorophenyl substituents. Unlike the target compound, their sulfur is part of a thione (-C=S) group, which stabilizes tautomeric forms (thione-thiol equilibrium) .

- Aminothiazole-benzamides (e.g., compounds 50 and 2D216 from ): These feature a thiazole ring linked to benzamide with sulfonamide or piperidinylsulfonyl groups. The target compound’s thiophene ring and isopropylthio substituent differ in electronic and steric profiles compared to these aminothiazoles .

Table 1: Structural Comparison

| Compound Class | Core Structure | Key Substituents | Electronic Effects |

|---|---|---|---|

| Target Compound | Benzamide-thiophene | 3-CN, 4,5-dimethylthiophene; isopropylthio | Strong electron-withdrawing (CN) |

| Triazole-thiones [7–9] | 1,2,4-Triazole | Sulfonylphenyl; difluorophenyl | Thione tautomer stabilizes C=S |

| Aminothiazole-benzamides [2] | Thiazole-benzamide | Bromophenyl/dimethylphenyl; sulfonamide | Variable (electron-withdrawing/donating) |

Table 2: Spectral Signatures

| Compound Class | IR Bands (cm⁻¹) | Key NMR Features (1H/13C) |

|---|---|---|

| Target Compound | ~1660 (C=O), ~2200 (C≡N) | δ 1.3–1.5 (isopropyl CH3), δ 3.0–4.0 (SCH) |

| Triazole-thiones [7–9] | 1247–1255 (C=S) | δ 7.5–8.5 (sulfonylphenyl Ar-H) |

| Aminothiazole-benzamides [2] | ~1650 (C=O), ~1150 (S=O) | δ 2.5–3.0 (sulfonamide CH3/N-CH2) |

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide is . The compound features:

- A thiophene ring with a cyano group.

- An isopropylthio substituent attached to a benzamide moiety.

This structural diversity allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Anticancer Properties

Recent studies have indicated the potential anticancer properties of compounds related to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide. For instance, similar benzamide derivatives have shown significant inhibitory effects on PI3K and HDAC activities, which are critical in cancer cell proliferation and survival .

Table 1: Comparison of IC50 Values for Related Compounds

| Compound Name | Target Enzyme | IC50 (nM) |

|---|---|---|

| PH14 | PI3Kα | 20.3 |

| PH14 | HDAC3 | 24.5 |

| N-(3-Cyano...) | Unknown | TBD |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes such as α-glucosidase. Inhibitors of this enzyme are crucial for controlling blood sugar levels in type 2 diabetes patients. For example, a related compound demonstrated an IC50 value of 2.11 μM, significantly outperforming standard inhibitors like Acarbose .

The mechanism through which N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide exerts its biological effects is likely multifaceted:

- Enzyme Binding : The compound may bind to active sites of target enzymes, inhibiting their activity.

- Receptor Interaction : It might interact with various receptors involved in cellular signaling pathways.

- Modulation of Gene Expression : By inhibiting HDACs, the compound could alter gene expression profiles associated with cancer progression.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

- A study highlighted the synthesis of various benzamide derivatives and their biological evaluations, emphasizing the importance of structural modifications in enhancing biological activity .

- Another research focused on the design of α-glucosidase inhibitors derived from similar frameworks, showcasing the potential for developing therapeutics targeting metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.